molecular formula C19H22N2O3 B10846978 benzaldehyde O-4-(pentyloxy)phenylcarbamoyl oxime

benzaldehyde O-4-(pentyloxy)phenylcarbamoyl oxime

Cat. No.: B10846978
M. Wt: 326.4 g/mol
InChI Key: RMGKIVHTNJBERM-HMMYKYKNSA-N
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Description

Benzaldehyde O-4-(pentyloxy)phenylcarbamoyl oxime is a small molecular compound known for its potential applications in medicinal chemistry. It is a derivative of benzaldehyde and is characterized by the presence of an oxime group, a pentyloxy substituent, and a phenylcarbamoyl moiety. This compound has been studied for its role as a fatty acid amide hydrolase inhibitor, which makes it a candidate for therapeutic applications .

Preparation Methods

The synthesis of Benzaldehyde O-4-(pentyloxy)phenylcarbamoyl oxime typically involves the following steps:

    Formation of the oxime: Benzaldehyde reacts with hydroxylamine hydrochloride in the presence of a base to form benzaldehyde oxime.

    Introduction of the pentyloxy group: The oxime is then reacted with 4-(pentyloxy)phenyl isocyanate to introduce the pentyloxyphenylcarbamoyl group.

The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .

Chemical Reactions Analysis

Benzaldehyde O-4-(pentyloxy)phenylcarbamoyl oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The pentyloxy group can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzaldehyde O-4-(pentyloxy)phenylcarbamoyl oxime has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its inhibitory effects on fatty acid amide hydrolase, an enzyme involved in the degradation of endocannabinoids.

    Medicine: Its potential as a therapeutic agent for pain management and inflammation has been explored.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzaldehyde O-4-(pentyloxy)phenylcarbamoyl oxime involves the inhibition of fatty acid amide hydrolase. This enzyme is responsible for the hydrolysis of fatty acid amides, which are signaling molecules involved in various physiological processes. By inhibiting this enzyme, the compound increases the levels of fatty acid amides, thereby modulating pain and inflammation pathways .

Comparison with Similar Compounds

Benzaldehyde O-4-(pentyloxy)phenylcarbamoyl oxime can be compared with other fatty acid amide hydrolase inhibitors such as:

    URB597: A potent and selective inhibitor of fatty acid amide hydrolase.

    PF-04457845: Another selective inhibitor with potential therapeutic applications.

What sets this compound apart is its unique structure, which combines the benzaldehyde oxime with a pentyloxyphenylcarbamoyl group, potentially offering different pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

[(E)-benzylideneamino] N-(4-pentoxyphenyl)carbamate

InChI

InChI=1S/C19H22N2O3/c1-2-3-7-14-23-18-12-10-17(11-13-18)21-19(22)24-20-15-16-8-5-4-6-9-16/h4-6,8-13,15H,2-3,7,14H2,1H3,(H,21,22)/b20-15+

InChI Key

RMGKIVHTNJBERM-HMMYKYKNSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)O/N=C/C2=CC=CC=C2

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)ON=CC2=CC=CC=C2

Origin of Product

United States

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